Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate typically involves the bromination of an imidazole precursor followed by esterification. One common method includes the reaction of 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromo group at the 2-position. The resulting bromo compound is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazole derivatives.
Oxidation: Oxidized imidazole products with altered electronic properties.
Reduction: Reduced imidazole derivatives.
Hydrolysis: 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo group can enhance its reactivity, allowing it to form covalent bonds with target molecules. The ester group can also influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-1H-imidazole-5-carboxylate
- 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid
- Ethyl 1-methyl-1H-imidazole-2-carboxylate
Uniqueness
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of both the bromo and ester groups, which confer distinct reactivity and solubility properties.
Biological Activity
Ethyl 2-bromo-1-ethyl-4-methyl-1H-imidazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H13BrN2O2, with a molecular weight of 261.12 g/mol. The structure features a bromine atom and an ethyl group attached to the imidazole ring, which is known for its role in various biological activities.
Property | Value |
---|---|
Molecular Formula | C9H13BrN2O2 |
Molecular Weight | 261.12 g/mol |
Appearance | Colorless to pale yellow liquid or solid |
Key Functional Groups | Bromine, Ethyl, Imidazole |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound shows potential against various bacterial and fungal strains. Its imidazole structure is known to enhance antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells or inhibition of tumor growth. The presence of the bromine atom may enhance its reactivity with biological targets, contributing to its cytotoxic effects.
- Enzyme Inhibition : this compound may act as an enzyme inhibitor, modulating various biochemical pathways. This action is crucial for its potential therapeutic applications in treating diseases where enzyme activity is dysregulated .
The mechanism of action for this compound involves interactions with specific molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects in cellular signaling pathways.
- Reactive Intermediates : The bromine atom in the structure can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to modifications in proteins and nucleic acids.
Case Studies and Research Findings
Several studies have investigated the biological activity of related imidazole compounds, providing insights into the potential effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of imidazole derivatives found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at specific positions on the imidazole ring could enhance activity against resistant strains .
Case Study 2: Anticancer Activity
In another research effort, imidazole derivatives were tested for their anticancer properties against various cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C9H13BrN2O2 |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
ethyl 2-bromo-3-ethyl-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-12-7(8(13)14-5-2)6(3)11-9(12)10/h4-5H2,1-3H3 |
InChI Key |
SMVJEPBCHIDICH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=C1Br)C)C(=O)OCC |
Origin of Product |
United States |
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